molecular formula C8H12N2O B6233807 4-(cyclopentyloxy)-1H-pyrazole CAS No. 1395038-13-7

4-(cyclopentyloxy)-1H-pyrazole

Cat. No. B6233807
CAS RN: 1395038-13-7
M. Wt: 152.2
InChI Key:
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Description

4-(Cyclopentyloxy)-1H-pyrazole, also known as 4-CPP, is a pyrazole-based compound with a cyclopentyloxy substituent. It is a synthetic compound that has been studied for its potential applications in scientific research and drug development. Its unique structure and properties make it a valuable molecule for various applications.

Mechanism of Action

The mechanism of action of 4-(cyclopentyloxy)-1H-pyrazole is not yet fully understood. However, it is believed that the compound exerts its effects by binding to various proteins and enzymes in the body. In particular, it has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. This binding has been shown to inhibit the activity of COX-2, thereby reducing inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. In addition, it has been shown to reduce the production of reactive oxygen species, which are associated with oxidative stress. Furthermore, it has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(cyclopentyloxy)-1H-pyrazole is that it is relatively easy to synthesize and purify. This makes it an attractive molecule for use in laboratory experiments. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that this compound is a synthetic compound and may not be suitable for use in certain experiments, such as those involving cell culture.

Future Directions

Given the potential applications of 4-(cyclopentyloxy)-1H-pyrazole, there are a number of potential future directions for research. For example, further studies could be conducted to better understand its mechanism of action and its effects on inflammation and oxidative stress. In addition, further studies could be conducted to explore the potential therapeutic applications of this compound, such as its use in the treatment of inflammatory diseases and cancer. Finally, further studies could be conducted to explore the potential of this compound as a starting material for the synthesis of novel pharmaceuticals.

Synthesis Methods

The synthesis of 4-(cyclopentyloxy)-1H-pyrazole involves the condensation of a cyclopentyloxy-substituted aldehyde with a hydrazine derivative. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction typically yields a mixture of the desired product and by-products, which are then separated and purified by column chromatography.

Scientific Research Applications

4-(cyclopentyloxy)-1H-pyrazole has a wide range of applications in scientific research. It has been used in the synthesis of various heterocyclic compounds, such as pyrazolopyrimidines and pyrazolotriazoles. It has also been used to study the reactivity of cyclopentyloxy-substituted aldehydes and hydrazines. In addition, this compound has been used as a starting material in the synthesis of various pharmaceuticals, such as anti-inflammatory and anti-cancer agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(cyclopentyloxy)-1H-pyrazole involves the reaction of cyclopentanone with hydrazine hydrate to form 4-(cyclopentyl)hydrazine-1-carboxylic acid, which is then reacted with methanol and sulfuric acid to form 4-(cyclopentyloxy)-1H-pyrazole.", "Starting Materials": [ "Cyclopentanone", "Hydrazine hydrate", "Methanol", "Sulfuric acid" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 4-(cyclopentyl)hydrazine-1-carboxylic acid.", "Step 2: 4-(cyclopentyl)hydrazine-1-carboxylic acid is then reacted with methanol and sulfuric acid to form 4-(cyclopentyloxy)-1H-pyrazole.", "Step 3: The product is purified by recrystallization or column chromatography." ] }

CAS RN

1395038-13-7

Molecular Formula

C8H12N2O

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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